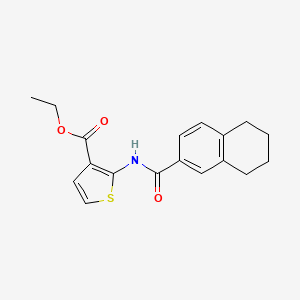

Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carboxylate

CAS No.: 921054-80-0

Cat. No.: VC6626973

Molecular Formula: C18H19NO3S

Molecular Weight: 329.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921054-80-0 |

|---|---|

| Molecular Formula | C18H19NO3S |

| Molecular Weight | 329.41 |

| IUPAC Name | ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-3-carboxylate |

| Standard InChI | InChI=1S/C18H19NO3S/c1-2-22-18(21)15-9-10-23-17(15)19-16(20)14-8-7-12-5-3-4-6-13(12)11-14/h7-11H,2-6H2,1H3,(H,19,20) |

| Standard InChI Key | OXIRUOTUZBKLHX-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC3=C(CCCC3)C=C2 |

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-3-carboxylate, reflects its hybrid architecture: a thiophene core (C₄H₃S) at position 2 bears a carboxamido (-CONH-) group connected to a partially hydrogenated naphthalene system (C₁₀H₁₂), while position 3 hosts an ethyl ester (-COOCH₂CH₃). Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 921054-80-0 | |

| Molecular Formula | C₁₈H₁₉NO₃S | |

| Molecular Weight | 329.41 g/mol | |

| SMILES | CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC3=C(CCCC3)C=C2 | |

| InChIKey | OXIRUOTUZBKLHX-UHFFFAOYSA-N |

The tetrahydronaphthalene (tetralin) moiety introduces rigidity and hydrophobicity, while the thiophene-carboxylate system enables π-π interactions and hydrogen bonding. Such features are common in bioactive molecules targeting enzymes or receptors.

Synthesis and Optimization Strategies

While no explicit synthesis protocol for this compound is published, analogous thiophene-carboxamido derivatives typically involve multi-step reactions. A plausible route includes:

-

Thiophene Ring Functionalization: Ethyl thiophene-3-carboxylate undergoes nitration or bromination to introduce reactive sites for subsequent coupling .

-

Amide Bond Formation: Reaction of 2-amino-thiophene-3-carboxylate with 5,6,7,8-tetrahydronaphthalene-2-carbonyl chloride under Schotten-Baumann conditions.

-

Purification: Column chromatography or recrystallization to isolate the product.

Challenges in synthesizing such compounds include achieving regioselectivity during thiophene functionalization and minimizing side reactions during amidation. Yield optimization often requires meticulous control of reaction temperature, stoichiometry, and catalyst selection .

Physicochemical and Spectroscopic Properties

-

Solubility: Ethyl esters of thiophene derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water .

-

Stability: The amide bond confers resistance to hydrolysis under physiological pH, while the ester group may undergo enzymatic cleavage in vivo .

-

Spectroscopy:

Challenges and Research Gaps

-

Synthetic Scalability: Multi-step routes complicate large-scale production. Flow chemistry or microwave-assisted synthesis could improve efficiency .

-

Mechanistic Studies: The compound’s target affinity, metabolic stability, and toxicity profile remain uncharacterized.

-

Structural Optimization: Modifying the tetralin or ester groups may enhance bioavailability or selectivity.

Comparative Analysis with Analogous Compounds

The absence of bromine or amino groups in the subject compound suggests distinct electronic properties and reactivity compared to these analogs.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume